molecular formula C8H6BrN3 B1589446 2-(4-Bromo-1H-imidazol-1-YL)pyridine CAS No. 556775-77-0

2-(4-Bromo-1H-imidazol-1-YL)pyridine

Cat. No. B1589446
M. Wt: 224.06 g/mol
InChI Key: WZHQVFWUCYJDJS-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-imidazol-1-yl)pyridine, also known as 4-bromo-1H-imidazol-1-ylpyridine, is an organic compound that has been studied for its various applications in scientific research. This compound is composed of a pyridine ring that is substituted with a bromo group at the 4-position and an imidazole group at the 1-position. It is a colorless solid that has a melting point of 139-140°C. This compound has been used in the synthesis of various other compounds and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Imidazole has been used in the development of a wide range of drugs due to its broad range of chemical and biological properties . For example, it is found in drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
  • Solar Cells and Other Optical Applications

    • Imidazole compounds are being researched for use in dyes for solar cells and other optical applications .
  • Functional Materials

    • Imidazole compounds are being used in the development of functional materials .
  • Catalysis

    • Imidazole compounds are being used in catalysis .
  • Synthesis of Other Compounds

    • Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . They are used in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
  • Organic Synthesis and Pharmaceutical Chemistry

    • Imidazo [1,2- a ]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives .
  • Antimicrobial Activity

    • Some imidazole compounds have been synthesized and evaluated for antimicrobial activity against various bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
  • Chemical Industry

    • Imidazole and its derivatives are used in a wide range of industrial applications. For example, they are used as corrosion inhibitors in the chemical industry .
  • Biochemical Research

    • Imidazole has a role in the purification of His-tagged proteins in immobilised metal affinity chromatography . Imidazole is incorporated into many important biological molecules. The most pervasive is the amino acid histidine, which has an imidazole side-chain .
  • Material Science

    • Imidazole derivatives have been used in high-performance materials and polymers . They can act as curing agents for epoxy resins .
  • Electrochemistry

    • Some imidazole derivatives have been used as an electrolyte for fuel cells .
  • Photographic and Electronic Industries

    • Imidazole crystals have applications in photographic and electronic industries .

properties

IUPAC Name

2-(4-bromoimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHQVFWUCYJDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466915
Record name 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1H-imidazol-1-YL)pyridine

CAS RN

556775-77-0
Record name 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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